Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism. By inhibiting PFKFB3 kinase, the compound can potentially disrupt the energy production in cells, making it a potential candidate for cancer treatment.
Mode of Action
The compound interacts with its target, the PFKFB3 kinase, by binding to its active site. This binding inhibits the kinase’s activity, thereby disrupting the glycolytic pathway . The compound’s interaction with its target is likely facilitated by its unique structural features, including the presence of the benzo[c][1,2,5]thiadiazol-5-yl and furan-2-ylmethyl groups.
Biochemical Pathways
Upon binding to the PFKFB3 kinase, the compound disrupts the glycolytic pathway, a critical pathway for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cell growth and proliferation. This mechanism is particularly relevant in cancer cells, which rely heavily on glycolysis for their energy needs.
Result of Action
The inhibition of PFKFB3 kinase and the subsequent disruption of the glycolytic pathway can lead to a decrease in ATP production . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glycolysis for their energy needs. Therefore, the compound’s action could potentially lead to anti-cancer effects.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(14-3-4-16-17(10-14)20-25-19-16)21-7-5-13(6-8-21)11-24-12-15-2-1-9-23-15/h1-4,9-10,13H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVRNKAQZSQWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.